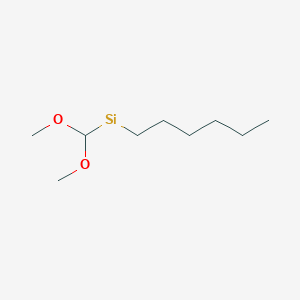
CID 78062977
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethoxymethyl)(hexyl)silane is an organosilicon compound with the chemical formula C9H22O2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of two methoxy groups, one methyl group, and one hexyl group attached to a silicon atom. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxymethyl)(hexyl)silane typically involves the reaction of hexyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
C6H13SiCl3+2CH3OH→C6H13Si(OCH3)2CH3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The product is then purified by distillation to obtain high-purity (Dimethoxymethyl)(hexyl)silane.
Industrial Production Methods
In industrial settings, the production of (Dimethoxymethyl)(hexyl)silane involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethoxymethyl)(hexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under controlled temperatures to ensure selective substitution.
Major Products
Oxidation: Silanols and siloxanes are the major products.
Reduction: Various silanes with different substituents are formed.
Substitution: Halosilanes or aminosilanes are the major products.
Applications De Recherche Scientifique
(Dimethoxymethyl)(hexyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological applications. It is also used in the synthesis of biocompatible materials.
Medicine: (Dimethoxymethyl)(hexyl)silane is used in the development of drug delivery systems and medical devices. It is also used in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and components.
Mécanisme D'action
The mechanism of action of (Dimethoxymethyl)(hexyl)silane involves the formation of silicon-carbon bonds through various chemical reactions. The compound can undergo hydrolysis to form silanols, which can then condense to form siloxanes. The presence of the hexyl group provides hydrophobic properties, making it useful in surface modification and the formation of hydrophobic coatings. The methoxy groups can be easily substituted with other functional groups, allowing for the customization of the compound for specific applications.
Comparaison Avec Des Composés Similaires
(Dimethoxymethyl)(hexyl)silane can be compared with other similar compounds such as:
Dimethoxydimethylsilane: This compound has two methyl groups instead of a hexyl group, making it less hydrophobic.
Diethoxymethylsilane: This compound has ethoxy groups instead of methoxy groups, which can affect its reactivity and solubility.
Cyclohexyl(dimethoxy)methylsilane: This compound has a cyclohexyl group instead of a hexyl group, providing different steric and electronic properties.
The uniqueness of (Dimethoxymethyl)(hexyl)silane lies in its combination of methoxy, methyl, and hexyl groups, which provide a balance of reactivity, hydrophobicity, and steric properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C9H20O2Si |
|---|---|
Poids moléculaire |
188.34 g/mol |
InChI |
InChI=1S/C9H20O2Si/c1-4-5-6-7-8-12-9(10-2)11-3/h9H,4-8H2,1-3H3 |
Clé InChI |
LIHHXADVIWJGCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si]C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



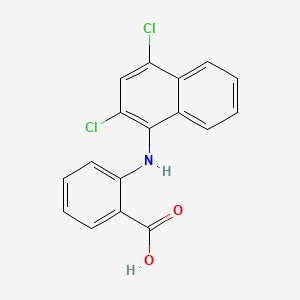
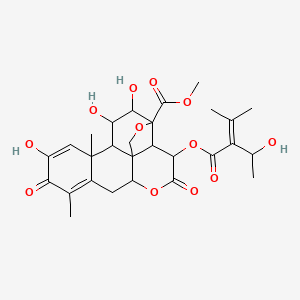
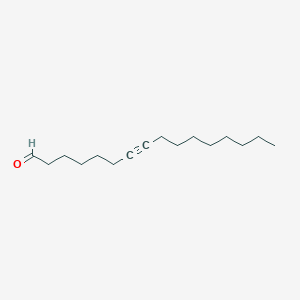
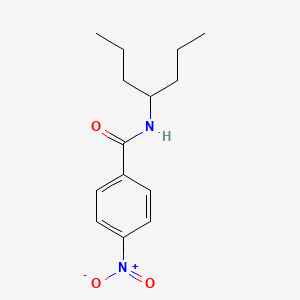
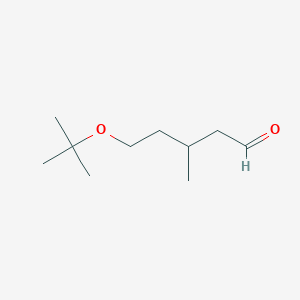
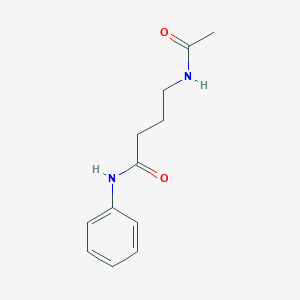
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
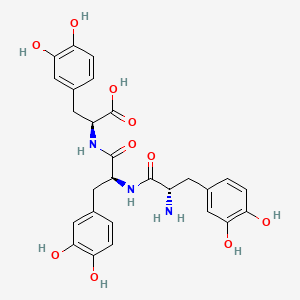
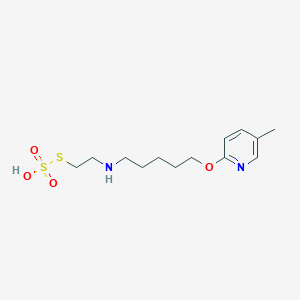
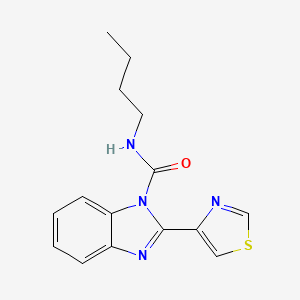
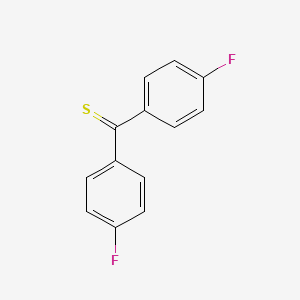
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
